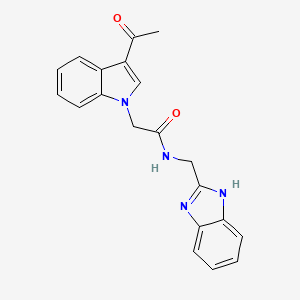

2-(3-acetyl-1H-indol-1-yl)-N-(1H-1,3-benzimidazol-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC16319051

Molecular Formula: C20H18N4O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N4O2 |

|---|---|

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | 2-(3-acetylindol-1-yl)-N-(1H-benzimidazol-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C20H18N4O2/c1-13(25)15-11-24(18-9-5-2-6-14(15)18)12-20(26)21-10-19-22-16-7-3-4-8-17(16)23-19/h2-9,11H,10,12H2,1H3,(H,21,26)(H,22,23) |

| Standard InChI Key | CTVTVHXNLDFNGB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Introduction

2-(3-acetyl-1H-indol-1-yl)-N-(1H-1,3-benzimidazol-2-ylmethyl)acetamide is a complex organic compound that integrates structural motifs from both indole and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, which arise from its unique molecular structure. The integration of indole and benzimidazole components allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Synthesis and Characterization

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(1H-1,3-benzimidazol-2-ylmethyl)acetamide typically involves several multi-step organic reactions. These reactions often involve the modification of indole and benzimidazole derivatives. Each step requires careful optimization to enhance yield and purity, with control over reaction conditions such as temperature, solvent choice, and reaction time.

Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure.

Biological Activity and Potential Applications

Compounds featuring both indole and benzimidazole moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indole component is known for its presence in numerous natural products and pharmaceuticals, while the benzimidazole component is recognized for its significant pharmacological properties.

The potential applications of 2-(3-acetyl-1H-indol-1-yl)-N-(1H-1,3-benzimidazol-2-ylmethyl)acetamide are significant in medicinal chemistry, particularly in targeting various biological pathways involved in disease progression.

| Compound Feature | Biological Activity |

|---|---|

| Indole Moiety | Presence in natural products and pharmaceuticals |

| Benzimidazole Moiety | Anti-cancer and anti-inflammatory effects |

Mechanism of Action and Stability

The mechanism of action for this compound likely involves modulating various biological pathways, similar to other indole and benzimidazole derivatives. These pathways may include those involved in cancer progression and microbial resistance.

The chemical stability of 2-(3-acetyl-1H-indol-1-yl)-N-(1H-1,3-benzimidazol-2-ylmethyl)acetamide may vary based on environmental conditions such as pH and temperature. Evaluating its stability under physiological conditions is essential if it is intended for medicinal use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume